3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a complex organic compound with a unique structure that incorporates multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the condensation of a benzothiazole derivative with a thieno[2,3-b]pyridine precursor under controlled conditions. The reaction may involve the use of catalysts such as piperidine and solvents like ethanol to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical factors that influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that it can bind to active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(2-chlorobenzyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(4-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
What sets 3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide apart from similar compounds is its unique combination of heterocyclic rings and functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
825603-11-0 |
---|---|
Molecular Formula |
C19H17N5OS2 |
Molecular Weight |
395.5g/mol |
IUPAC Name |
3-amino-N-(1,3-benzothiazol-2-yl)-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C19H17N5OS2/c1-24-7-6-12-10(9-24)8-11-15(20)16(27-18(11)21-12)17(25)23-19-22-13-4-2-3-5-14(13)26-19/h2-5,8H,6-7,9,20H2,1H3,(H,22,23,25) |
InChI Key |
QJRDRJQTEAAFDO-UHFFFAOYSA-N |
SMILES |
CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=NC5=CC=CC=C5S4)N |
Isomeric SMILES |
CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)/N=C/4\NC5=CC=CC=C5S4)N |
Canonical SMILES |
CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=NC5=CC=CC=C5S4)N |
Origin of Product |
United States |
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